Methyl 2,6-dinitrobenzoate
Overview
Description
“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .
Synthesis Analysis
The synthesis of “this compound” involves several methods . The product name is “this compound” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis
The molecular structure of “this compound” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis
“this compound” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .Scientific Research Applications
Host-Guest Complex Synthesis : Methyl 2,6-dinitrobenzoate is used in the synthesis of host-guest complexes. For instance, Pedireddi et al. (1998) discuss how 3,5-Dinitro-4-methylbenzoic acid functions as a host, accommodating guest molecules in cavities created by coupling through hydrogen bonding, demonstrating its utility in complex molecular structures (Pedireddi et al., 1998).
Stereochemistry Studies : Research by Kiessling et al. (2009) on a derivative of 3,5-dinitrobenzoic acid highlights its role in understanding stereochemical systems in organic compounds, which is crucial for designing specific molecular structures (Kiessling et al., 2009).
Chemical Analysis : A study by Angerer and Weismantel (1998) shows the use of 2,4-dinitrobenzoic acid (a related compound) in the analysis of dinitrotoluene exposure, indicating the role of such compounds in chemical and environmental analysis (Angerer & Weismantel, 1998).
Molecular Structure Studies : Vasconcelos et al. (2006) studied the molecular structures formed by methyl 3,5-dinitrobenzoate, highlighting its utility in the study of complex molecular assemblies and hydrogen bonding patterns (Vasconcelos et al., 2006).
Serum Creatinine Assay Development : Parekh and Sims (1977) demonstrated the use of Methyl-3,5-dinitrobenzoate in developing assays for serum creatinine, showcasing its application in biochemical analysis (Parekh & Sims, 1977).
Methyl Esterification in Chemotaxis Proteins : Research by Ahlgren and Ordal (1983) on methyl-accepting chemotaxis proteins in Bacillus subtilis used 3,5-dinitrobenzoate derivatives, indicating its role in protein chemistry studies (Ahlgren & Ordal, 1983).
Microbial Transformation Studies : Hallas and Alexander (1983) explored the microbial transformation of compounds like 3,5-dinitrobenzoic acid in sewage effluent, highlighting its role in environmental microbiology research (Hallas & Alexander, 1983).
Synthesis of Novel Compounds : Qinglon (2014) described the synthesis of a novel compound involving this compound, emphasizing its use in developing new chemical entities (Zhang Qinglon, 2014).
Mechanism of Action
Target of Action
Methyl 2,6-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause infections in humans . This compound has demonstrated significant antifungal activity against this strain .
Mode of Action
MDNB interacts with its target through a multi-target antifungal mechanism .
Biochemical Pathways
It is known that compounds with nitro groups, like mdnb, can have significant impacts on microbial metabolism . The exact pathways and downstream effects of MDNB’s action require further investigation.
Pharmacokinetics
The molecular weight of mdnb is226.14 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
MDNB has been shown to inhibit the growth of Candida albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that MDNB can effectively control the growth of this yeast, potentially preventing or treating infections.
Biochemical Analysis
Biochemical Properties
They can act as electrophiles, reacting with nucleophiles in biochemical systems
Cellular Effects
Given its chemical structure, it could potentially interact with cellular components and influence cell function
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity . These hypotheses need to be tested in experimental settings.
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Methyl 2,6-dinitrobenzoate on cellular function in laboratory settings is currently lacking . Future studies should investigate these aspects to better understand the temporal dynamics of this compound in biological systems.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Properties
IUPAC Name |
methyl 2,6-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRFTJSIVVNRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318881 | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-82-1 | |
Record name | 42087-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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